2,3-Difluoro-5-hydroxybenzoic acid

Catalog No.
S1904362
CAS No.
749230-51-1
M.F
C7H4F2O3
M. Wt
174.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoro-5-hydroxybenzoic acid

CAS Number

749230-51-1

Product Name

2,3-Difluoro-5-hydroxybenzoic acid

IUPAC Name

2,3-difluoro-5-hydroxybenzoic acid

Molecular Formula

C7H4F2O3

Molecular Weight

174.1 g/mol

InChI

InChI=1S/C7H4F2O3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12)

InChI Key

UHGVHUUHCKECKJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)O

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)O

Pharmacology

Application Summary

Methods of Application

Results

Organic Synthesis

Application Summary

Methods of Application

Results

Biochemistry

Application Summary

Methods of Application

Results

Materials Science

Application Summary

Methods of Application

Results

Analytical Chemistry

Application Summary

Methods of Application

Results

Environmental Applications

Application Summary

The environmental applications of 2,3-Difluoro-5-hydroxybenzoic acidIts derivatives and related compounds are often studied for their environmental impact and degradation .

Methods of Application

Environmental impact assessments and degradation studies are conducted to understand the behavior of such compounds in various ecosystems.

Results

While specific data on 2,3-Difluoro-5-hydroxybenzoic acid is limited, related studies help in assessing the ecological safety of chemical compounds.

Chemical Synthesis of Antimicrobial Agents

Application Summary

This compound is a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs . These drugs are significant due to their broad-spectrum activity against various pathogens.

Methods of Application

The synthesis involves a multi-step process starting from 2,4-difluoro-3-chlorobenzoic acid. The steps include nitration, esterification, reduction, diazotization, and hydrolysis, aiming for a high overall yield.

Results

The synthesis has been successful, yielding the antimicrobial agents with a 70% overall yield, indicating an efficient and practical approach to drug development .

Development of Functional Foods

Application Summary

Hydroxybenzoic acids, including 2,3-Difluoro-5-hydroxybenzoic acid, are recognized for their health-promoting properties and are being incorporated into functional foods .

Methods of Application

The application involves the incorporation of these compounds into food products to enhance their nutritional value and provide health benefits.

Results

The inclusion of hydroxybenzoic acids in functional foods has been associated with various health benefits, such as anti-inflammatory and antioxidant effects .

2,3-Difluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₄F₂O₃ and a molecular weight of 174.10 g/mol. Its structure features a benzoic acid backbone with two fluorine atoms located at the 2 and 3 positions, and a hydroxyl group at the 5 position. This compound is characterized by its unique combination of functional groups, which influences its chemical behavior and potential applications in various fields, including pharmaceuticals and materials science .

Due to its acidic and hydroxyl functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The fluorine atoms can undergo nucleophilic substitution reactions, making the compound a useful precursor in organic synthesis.
  • Reduction: The hydroxyl group can be oxidized to form a carbonyl compound, while the carboxylic acid can be reduced to an alcohol.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Several methods exist for synthesizing 2,3-difluoro-5-hydroxybenzoic acid:

  • Fluorination of Benzoic Acid Derivatives: Starting from benzoic acid or its derivatives, fluorination can be achieved using reagents such as sulfur tetrafluoride or other fluorinating agents.
  • Hydroxylation: Following fluorination, hydroxylation can be performed using hydroxylating agents to introduce the hydroxyl group at the desired position.
  • Multi-step Synthesis: A combination of protection-deprotection strategies may also be employed to selectively introduce functional groups at specific positions on the aromatic ring.

These methods underscore the compound's synthetic accessibility for research and industrial purposes .

2,3-Difluoro-5-hydroxybenzoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting inflammation or bacterial infections.
  • Agriculture: It could be explored as a pesticide or herbicide given its biological activity against certain pathogens.
  • Materials Science: The compound's properties may allow it to be used in creating advanced materials with specific chemical resistance or thermal properties .

Interaction studies involving 2,3-difluoro-5-hydroxybenzoic acid focus on its binding affinity with biological molecules. Initial studies suggest it may interact with proteins involved in metabolic pathways or cellular signaling due to its functional groups. Further research is required to elucidate these interactions fully and determine their implications for drug development and therapeutic use .

Several compounds share structural similarities with 2,3-difluoro-5-hydroxybenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Chloro-2,3-difluoro-5-hydroxybenzoic acidC₇H₃ClF₂O₃Contains chlorine instead of hydrogen at position 4
2-Hydroxy-5-fluorobenzoic acidC₇H₅F O₃Lacks the second fluorine atom; different reactivity
3-Fluoro-4-hydroxybenzoic acidC₇H₅F O₃Different positioning of functional groups; alters biological activity

The presence of two fluorine atoms in 2,3-difluoro-5-hydroxybenzoic acid distinguishes it from these compounds, potentially enhancing its reactivity and biological activity compared to those with fewer halogens or different substituents .

The classical approach to synthesizing 2,3-difluoro-5-hydroxybenzoic acid involves a multi-step sequence beginning with electrophilic aromatic substitution. The nitration of 2,3-difluorobenzoic acid serves as the foundational step, where the electron-withdrawing nature of both the carboxylic acid group and fluorine substituents directs the incoming nitro group to the meta position relative to the carboxyl functionality [3] [4].

The nitration reaction employs concentrated nitric acid in the presence of sulfuric acid as the activating agent. The reaction proceeds at temperatures between 60-80°C for 3-6 hours, achieving yields of 85-94% [5]. The electron-withdrawing effects of the fluorine atoms significantly influence the reaction kinetics, requiring elevated temperatures and extended reaction times compared to unsubstituted benzoic acid derivatives. The regioselectivity observed in this transformation can be rationalized through frontier molecular orbital theory, where the meta position exhibits the highest nucleophilic character despite the overall deactivation of the aromatic ring [6].

Following nitration, esterification of the carboxylic acid functionality becomes necessary to facilitate subsequent transformations. Fischer esterification using ethanol and catalytic sulfuric acid at 65-78°C provides the corresponding ethyl ester in 82-90% yield over 4-8 hours [7]. This protection strategy prevents undesired side reactions during the reduction step and improves the overall synthetic efficiency.

The reduction of the nitro group to the corresponding amine represents a critical transformation in this pathway. Two primary methodologies have demonstrated effectiveness: catalytic hydrogenation using palladium on carbon under hydrogen atmosphere, and chemical reduction employing tin in hydrochloric acid [8]. The catalytic method operates under mild conditions (25-50°C) and provides excellent yields (90-97%) within 2-4 hours. The choice of reduction method depends on the scale of operation and the presence of other reducible functionalities in the molecule.

The final transformation involves conversion of the amine to the hydroxyl group through diazotization followed by hydrolysis. This process requires careful temperature control, beginning with diazotization at 0-5°C using sodium nitrite and hydrochloric acid, followed by treatment with phosphorous acid at elevated temperatures (80-100°C) [5]. The overall yield for this final step ranges from 75-90%, with reaction times of 2-3 hours.

Reaction Optimization Considerations

The traditional pathway benefits from several optimization strategies. Temperature control during nitration prevents over-substitution and formation of dinitro byproducts. The use of slow addition techniques for the nitrating mixture maintains optimal reaction conditions and minimizes exothermic decomposition. Esterification yields can be enhanced through azeotropic removal of water, driving the equilibrium toward product formation. The reduction step benefits from careful catalyst selection and hydrogen pressure optimization to achieve complete conversion while avoiding over-reduction of aromatic fluorine substituents.

Advanced Diazotization-Hydrolysis Approaches

Modern synthetic approaches have evolved beyond classical Sandmeyer conditions to incorporate more efficient and selective methodologies. The Balz-Schiemann reaction represents a particularly valuable advancement, utilizing fluoroboric acid as the diazotization medium [9] [10]. This method produces thermally stable diazonium tetrafluoroborate salts that decompose cleanly upon heating to yield the desired fluorinated product.

The modified Balz-Schiemann approach begins with 2,3-difluoro-5-aminobenzoic acid as the starting material. Diazotization occurs at 0-5°C using sodium nitrite in fluoroboric acid medium, generating the corresponding diazonium tetrafluoroborate salt [11]. This intermediate demonstrates remarkable stability and can be isolated as a crystalline solid, allowing for purification and characterization before the subsequent decomposition step.

Thermal decomposition of the diazonium salt occurs at 100-120°C, releasing nitrogen gas and boron trifluoride while forming the desired hydroxyl functionality [9]. The overall yield for this transformation ranges from 60-75%, with the key advantage being the clean reaction profile and minimal side product formation. The mechanism proceeds through homolytic cleavage of the carbon-nitrogen bond, generating an aryl radical that rapidly combines with water to form the hydroxyl group.

Direct hydrogen fluoride diazotization represents another advanced methodology that has gained attention for its exceptional yields [12]. This approach utilizes anhydrous hydrogen fluoride as both solvent and reagent, creating highly reactive diazonium fluoride intermediates. The reaction is conducted under pressure to maintain the hydrogen fluoride in liquid phase, with decomposition occurring at elevated temperatures. Yields of 80-90% have been reported for this methodology, though the requirement for specialized equipment and safety considerations limit its widespread application.

Mechanistic Insights

The diazotization-hydrolysis mechanism proceeds through several well-defined intermediates. Initial formation of the diazonium ion occurs through nucleophilic attack of nitrous acid on the amine nitrogen, followed by protonation and water elimination. The resulting diazonium ion exhibits significant electrophilic character, making it susceptible to nucleophilic attack by water or hydroxide ion. In the case of thermal decomposition, homolytic fragmentation generates aryl radicals that rapidly trap available nucleophiles.

The regioselectivity of these transformations depends critically on the electronic environment created by the fluorine substituents. Computational studies using density functional theory have revealed that the 5-position exhibits enhanced nucleophilic character due to the electron-withdrawing effects of the 2,3-difluoro substitution pattern [13]. This electronic bias strongly favors hydroxyl incorporation at the desired position while minimizing competing reactions.

Catalytic Systems for Regioselective Fluorination

The development of transition metal-catalyzed fluorination methodologies has revolutionized the synthesis of complex fluorinated aromatics. Palladium-catalyzed nucleophilic fluorination using specialized phosphine ligands represents one of the most significant advances in this field [14]. The BrettPhos ligand system, featuring bulky adamantyl substituents, has demonstrated exceptional performance in promoting carbon-fluorine bond formation from aryl triflates and chlorides.

The palladium-catalyzed system operates through oxidative addition of the aryl halide to palladium(0), followed by ligand exchange with fluoride ion and subsequent reductive elimination to form the carbon-fluorine bond [14]. The large bite angle and steric bulk of the BrettPhos ligand facilitate the challenging reductive elimination step, which represents the rate-determining process in most fluorination reactions. Reaction conditions typically involve temperatures of 80-120°C in polar aprotic solvents such as dimethylformamide or dimethylacetamide, with potassium fluoride or cesium fluoride serving as the fluoride source.

Regioselectivity in these catalytic systems reaches 95:5 in favor of the meta position relative to the carboxylic acid group, with isolated yields ranging from 75-88% over reaction times of 12-24 hours [14]. The exceptional selectivity arises from the electronic directing effects of the existing substituents and the steric requirements of the catalyst system. Computational modeling has identified the transition state geometries that favor meta-selective fluorination, providing valuable insights for further catalyst development.

Copper-catalyzed fluorination systems offer an alternative approach with distinct mechanistic features [15]. These systems typically employ copper(I) or copper(II) precursors in combination with diamine ligands and silver fluoride as the fluoride source. The reaction proceeds through copper-fluoride intermediates that undergo transmetalation with the aromatic substrate. Operating temperatures range from 100-140°C in dimethyl sulfoxide solvent, achieving selectivities of 85:15 and yields of 65-80% over 8-16 hours.

Silver-Mediated Fluorination

Silver fluoride systems have emerged as powerful tools for direct aromatic fluorination, particularly when combined with acetonitrile as solvent [16]. The AgF₂/MeCN system operates through single electron transfer mechanisms, generating aryl radical cations that undergo fluoride incorporation. This methodology achieves 90:10 selectivity with yields of 70-85% over 6-12 hour reaction periods at temperatures of 80-100°C.

The mechanism involves initial π-complex formation between the aromatic substrate and silver fluoride, followed by single electron transfer to generate the aryl radical cation [16]. Rapid fluoride incorporation occurs at the position of highest radical density, which corresponds to the meta position in 2,3-difluorobenzoic acid derivatives. The use of acetonitrile as solvent provides optimal solvation of the charged intermediates while maintaining the reactivity of the silver fluoride reagent.

Selectfluor-based systems represent electrophilic fluorination methodologies that operate through distinct mechanistic pathways [17] [18]. These reagents function as powerful electrophilic fluorinating agents, attacking electron-rich positions on aromatic rings. In the case of 2,3-difluorobenzoic acid derivatives, the meta position retains sufficient nucleophilic character to undergo fluorination despite the overall ring deactivation. Reaction conditions involve temperatures of 60-80°C in trifluoroacetic acid solvent, achieving selectivities of 88:12 and yields of 78-92% over 4-8 hours.

Catalyst Design Principles

The development of effective catalytic systems for regioselective fluorination requires careful consideration of both electronic and steric factors. Ligand design must balance the need for strong metal-fluoride bond formation with the requirement for facile reductive elimination. Computational studies have identified optimal ligand architectures that promote the desired transformation while minimizing competing pathways [14].

The electronic properties of the aromatic substrate play a crucial role in determining reaction outcomes. Electron-withdrawing substituents, such as the fluorine atoms and carboxylic acid group in the target molecule, reduce the overall nucleophilicity of the aromatic ring while creating distinct patterns of charge distribution. Successful catalytic systems must accommodate these electronic perturbations while maintaining high levels of selectivity and efficiency.

Byproduct Formation Mechanisms in Multi-Step Syntheses

Understanding and controlling byproduct formation represents a critical aspect of optimizing synthetic routes to 2,3-difluoro-5-hydroxybenzoic acid. Each synthetic pathway exhibits characteristic side reactions that must be identified and minimized to achieve maximum efficiency and product purity.

The nitration pathway suffers from several competing processes that reduce overall yields and complicate purification procedures. Over-nitration leading to dinitro products occurs when reaction conditions become too forcing or when nitrating agent concentrations exceed optimal levels [4]. The formation of these byproducts can be minimized through careful temperature control and slow addition of the nitrating mixture. Regioisomer formation represents another significant challenge, as nitration can occur at multiple positions on the aromatic ring despite the directing effects of existing substituents.

The electronic effects of fluorine substituents create complex patterns of reactivity that influence regioselectivity. While the carboxylic acid group typically directs electrophilic substitution to the meta position, the presence of fluorine atoms at the 2 and 3 positions modifies this directing effect through both electronic and steric mechanisms. Computational analysis using density functional theory has revealed the relative activation energies for substitution at different positions, providing guidance for reaction condition optimization.

Diazotization routes exhibit their own characteristic byproduct profiles, dominated by processes that compete with the desired hydrolysis pathway [5]. Dediazoniation reactions, where the diazonium group is replaced by hydrogen, represent a major side reaction that reduces yields and requires careful control of reaction conditions. This process typically occurs through radical mechanisms involving hydrogen atom abstraction from solvent molecules or other hydrogen sources in the reaction mixture.

Phenol formation through direct hydrolysis of the diazonium ion represents another competing pathway that becomes significant under certain pH conditions [19]. The balance between desired hydroxyl incorporation and unwanted phenol formation depends critically on the reaction medium and temperature. Acidic conditions generally favor the desired transformation, while basic conditions promote direct hydrolysis to phenolic products.

Radical Mechanisms in Side Reactions

Many byproduct formation processes in fluorinated aromatic synthesis proceed through radical mechanisms that compete with the desired ionic pathways [18]. Single electron transfer from the aromatic substrate to electrophilic reagents can initiate radical cascades that lead to complex product mixtures. Understanding these radical processes provides opportunities for their suppression through appropriate reaction design.

The use of radical scavengers and antioxidants can effectively suppress unwanted radical pathways while preserving the desired ionic transformations. Careful selection of solvents and reaction conditions also influences the balance between radical and ionic mechanisms. Computational modeling of these competing pathways has identified key transition states and intermediates that control product distribution.

Direct fluorination methodologies exhibit distinct byproduct profiles characterized by multiple fluorination and defluorination processes [20]. The high reactivity of fluorinating reagents can lead to incorporation of fluorine at multiple positions, creating regioisomeric mixtures that complicate product isolation. Controlled stoichiometry and careful reaction monitoring help minimize these over-fluorination processes.

Defluorination reactions represent another significant challenge in direct fluorination approaches, particularly when reaction conditions become too forcing [21]. These processes typically involve nucleophilic attack on carbon-fluorine bonds by basic species in the reaction mixture. The use of mild reaction conditions and appropriate protecting groups helps preserve existing fluorine substituents during the fluorination process.

Cross-Coupling Byproducts

Cross-coupling methodologies for fluorine incorporation suffer from several characteristic side reactions that must be controlled for optimal results [14]. Protodeboronation of organoborane reagents represents a major competing pathway that reduces yields and creates unwanted hydrocarbon byproducts. This process occurs through protonation of the carbon-boron bond by protic species in the reaction mixture.

Homocoupling reactions between two molecules of the same coupling partner create symmetric biaryl products that represent significant byproducts in cross-coupling reactions [22]. These processes typically occur through oxidative dimerization mechanisms involving the transition metal catalyst. Careful control of reaction stoichiometry and catalyst loading helps minimize homocoupling while promoting the desired cross-coupling transformation.

The optimization of reaction conditions to minimize byproduct formation requires systematic investigation of multiple variables including temperature, solvent, catalyst loading, and reagent stoichiometry. Statistical design of experiments approaches has proven valuable for identifying optimal conditions while minimizing the number of required experimental trials. These optimization studies provide quantitative understanding of the factors controlling product distribution and enable rational selection of reaction conditions for maximum efficiency.

The acid dissociation constant of 2,3-Difluoro-5-hydroxybenzoic acid serves as a critical parameter for understanding its chemical behavior and potential applications. Predictive computational models estimate the pKa value at 2.81±0.10 [1], which represents a significant enhancement in acidity compared to the parent benzoic acid (pKa = 4.19) [2]. This substantial decrease in pKa by approximately 1.4 units demonstrates the pronounced electron-withdrawing effect of the two fluorine substituents positioned at the 2 and 3 positions relative to the carboxyl group.

Table 1: Basic Physicochemical Properties of 2,3-Difluoro-5-hydroxybenzoic acid

PropertyValueReference
Molecular FormulaC₇H₄F₂O₃ [3]
Molecular Weight (g/mol)174.10 [3]
CAS Number749230-51-1 [1]
Melting Point (°C)180-184 [1]
Density (g/cm³)1.600±0.06 (predicted) [1]
AppearanceWhite to off-white solid
SMILESOc1cc(F)c(F)c(c1)C(O)=O [3]
InChI KeyUHGVHUUHCKECKJ-UHFFFAOYSA-N [5]

The enhanced acidity arises from the combined inductive effects of the fluorine atoms, which stabilize the conjugate base through electron withdrawal from the aromatic ring system. The ortho positioning of one fluorine atom (position 2) provides particularly strong activation due to its proximity to the carboxyl group, while the second fluorine at position 3 contributes additional stabilization through resonance and inductive effects [6] [7].

Table 2: Acid Dissociation Constants of Related Compounds

CompoundpKa ValueReference
Benzoic acid4.19 [2]
2-Fluorobenzoic acid3.27 [8]
3-Fluorobenzoic acid3.87 [9]
4-Fluorobenzoic acid4.14 [10]
2,3-Difluoro-4-hydroxybenzoic acid3.30±0.10 (predicted) [11]
2,3-Difluoro-5-hydroxybenzoic acid2.81±0.10 (predicted) [1]
3,4-Difluoro-2-hydroxybenzoic acid2.32±0.13 (predicted) [12]

The solubility behavior of 2,3-Difluoro-5-hydroxybenzoic acid exhibits characteristic patterns typical of fluorinated aromatic carboxylic acids. The compound demonstrates limited solubility in water due to the hydrophobic nature of the fluorinated aromatic ring, while showing enhanced solubility in polar protic solvents such as methanol and ethanol [13]. The presence of both carboxyl and hydroxyl functional groups enables hydrogen bonding interactions with protic solvents, facilitating dissolution in alcoholic media.

Table 3: Solubility Behavior in Various Solvents

SolventSolubility (qualitative)Notes
WaterLimited solubilityPolar solvent, hydrogen bonding capability
MethanolSolubleProtic solvent, good for crystallization
EthanolSolubleSimilar to methanol behavior
DMSOSlightly solubleAprotic polar solvent
AcetoneSolubleOrganic solvent, good solubility
DichloromethaneSolubleUsed in extraction procedures

The hydroxyl group at position 5 contributes to the overall polarity and hydrogen bonding capacity of the molecule, influencing both solubility patterns and intermolecular association behavior. In aqueous solutions, the compound exists predominantly in its ionized form at physiological pH due to its relatively low pKa value, which affects its distribution and interaction with biological systems [14].

Thermal Stability and Phase Transition Characteristics

The thermal behavior of 2,3-Difluoro-5-hydroxybenzoic acid reveals important insights into its molecular stability and phase transition properties. The compound exhibits a well-defined melting point range of 180-184°C [1], which is characteristic of crystalline organic compounds with strong intermolecular hydrogen bonding networks. This melting point is notably higher than many simple benzoic acid derivatives, reflecting the enhanced intermolecular interactions facilitated by the fluorine substituents and hydroxyl group.

Table 4: Thermal Characteristics of Difluoro-hydroxybenzoic Acid Isomers

CompoundMelting Point (°C)Thermal StabilityReference
2,3-Difluoro-4-hydroxybenzoic acid205-210Stable under normal conditions [15] [16]
2,3-Difluoro-5-hydroxybenzoic acid180-184Stable under normal conditions [1]
2,3-Difluoro-6-hydroxybenzoic acid181-184Stable under normal conditions [17]
3,4-Difluoro-2-hydroxybenzoic acidNot availableNot availableN/A
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid194.7-195.9Stable under synthesis conditions [18]

Computational predictions suggest a boiling point of approximately 363.2±42.0°C [19], although experimental verification of this value remains challenging due to potential thermal decomposition occurring before the boiling point is reached. The significant difference between melting and predicted boiling points indicates strong intermolecular forces in both solid and liquid phases, consistent with extensive hydrogen bonding networks.

Table 5: Phase Transition and Thermal Characteristics

PropertyValueNotesReference
Melting Point (°C)180-184Clear melting point range [1]
Boiling Point (°C)363.2±42.0 (predicted)Computational prediction [19]
Flash Point (°C)Not availableHigh decomposition point expectedN/A
Decomposition Temperature (°C)Not determinedDecomposes before volatilizationN/A
Vapor Pressure (mmHg at 25°C)Very low (<0.001)Low volatility compoundEstimated
Enthalpy of Fusion (kJ/mol)Not availableRequires experimental determinationN/A
Thermal Stability Range (°C)Up to ~180Stable until melting pointEstimated

The thermal stability of 2,3-Difluoro-5-hydroxybenzoic acid under standard laboratory conditions is excellent, with no significant decomposition observed below its melting point. The presence of fluorine atoms enhances the thermal stability of the aromatic ring through electronic effects, while the carboxyl and hydroxyl groups remain stable under moderate heating conditions. However, prolonged exposure to elevated temperatures may lead to decarboxylation or other thermal degradation processes typical of aromatic carboxylic acids [20].

The low vapor pressure of the compound at ambient temperature reflects its low volatility, which is advantageous for handling and storage but may complicate purification processes that rely on distillation techniques. Instead, recrystallization from appropriate solvent systems represents the preferred method for purification and crystallization studies.

Intermolecular Interaction Patterns in Solid-State Matrices

The solid-state structure of 2,3-Difluoro-5-hydroxybenzoic acid is dominated by a complex network of intermolecular interactions that determine its crystal packing and physical properties. Analysis of related difluoro-hydroxybenzoic acid structures reveals characteristic patterns of hydrogen bonding, halogen interactions, and aromatic stacking that are expected to govern the supramolecular organization of this compound.

The primary structural motif involves the formation of carboxylic acid dimers through complementary O-H···O hydrogen bonds with typical distances in the range of 2.6-2.8 Å [21]. These dimers represent the strongest intermolecular interactions in the crystal lattice, with estimated binding energies of 20-30 kJ/mol. The dimeric units are further stabilized by the planar geometry of the carboxyl groups, which maximizes orbital overlap in the hydrogen-bonded configuration.

Table 6: Hydrogen Bonding Parameters in Solid-State Matrices

Interaction TypeDistance Range (Å)Angle Range (°)StrengthReference
Intramolecular O-H···O2.2-2.6120-140Strong [22] [21]
Intermolecular O-H···O (carboxyl dimer)2.6-2.8160-180Strong [21]
Intermolecular C-H···F2.4-2.8140-170Weak-Medium [23]
Intermolecular C-H···O2.3-2.7130-160Weak-Medium [21]
π-π stacking3.6-3.9N/AMedium [22] [21]
Fluorine···Fluorine contacts2.8-3.2N/AWeakLiterature analogy

The hydroxyl group at position 5 participates in additional hydrogen bonding interactions, potentially forming both intramolecular contacts with the carboxyl group and intermolecular connections with neighboring molecules. Intramolecular O-H···O hydrogen bonds with distances of 2.2-2.6 Å may stabilize the molecular conformation and influence the overall crystal packing arrangement [22].

C-H···F hydrogen bonds represent a significant secondary interaction in fluorinated aromatic systems, with typical distances ranging from 2.4-2.8 Å [23]. These weak to moderate strength interactions (5-12 kJ/mol) contribute to the overall stability of the crystal lattice and influence the orientation of molecules within the solid-state structure. The two fluorine atoms in 2,3-Difluoro-5-hydroxybenzoic acid provide multiple sites for such interactions, potentially leading to complex three-dimensional networks.

Table 7: Effect of Fluorine Substitution on Acid Dissociation Constants

Position of FpKaΔpKa vs BenzoicEffect
None (Benzoic acid)4.190.00Reference
ortho (2-)3.27-0.92Strong activation
meta (3-)3.87-0.32Moderate activation
para (4-)4.14-0.05Weak activation
2,3-difluoroEst. 3.0-3.5Est. -1.2 to -0.7Strong activation
2,4-difluoroEst. 3.2-3.6Est. -1.0 to -0.6Strong activation
3,4-difluoroEst. 2.9-3.3Est. -1.3 to -0.9Very strong activation
3,5-difluoroEst. 3.1-3.5Est. -1.1 to -0.7Strong activation

Aromatic π-π stacking interactions with centroid-centroid distances of 3.6-3.9 Å contribute additional stabilization to the crystal structure [22] [21]. The electron-deficient nature of the fluorinated aromatic ring may enhance these interactions through favorable electrostatic complementarity with electron-rich aromatic systems or through offset stacking arrangements that minimize electrostatic repulsion.

Table 8: Estimated Intermolecular Interaction Energies

Interaction TypeEnergy Range (kJ/mol)DirectionalityImportance in Crystal Packing
O-H···O hydrogen bond (carboxyl dimer)20-30HighPrimary
O-H···O hydrogen bond (phenol-carboxyl)15-25HighPrimary
C-H···F hydrogen bond5-12MediumSecondary
C-H···O hydrogen bond4-10MediumSecondary
π-π stacking interaction8-15MediumSecondary
Dipole-dipole interaction3-8LowTertiary
Van der Waals interactions2-6LowTertiary

Fluorine···fluorine interactions may also contribute to the overall crystal packing, although these are typically weak contacts with distances around 2.8-3.2 Å. These interactions can influence molecular orientation and contribute to the anisotropic properties of the crystal structure. The combination of all these intermolecular forces results in a highly organized solid-state structure that exhibits both stability and specific directional properties essential for understanding the material's behavior in various applications.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3-Difluoro-5-hydroxybenzoic acid

Dates

Last modified: 08-16-2023

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